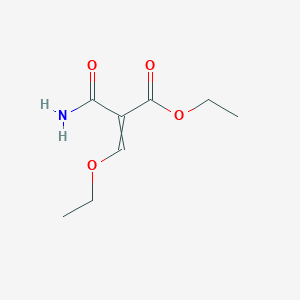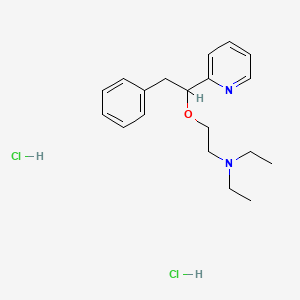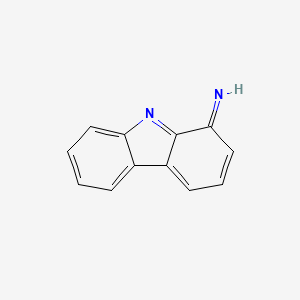
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphoric acid and contains chlorinated propyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate typically involves the reaction of phosphoryl trichloride with 2-methyloxirane. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Phosphoryl trichloride and 2-methyloxirane.
Conditions: Controlled temperature, use of solvents.
Reaction: Phosphoryl trichloride reacts with 2-methyloxirane to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and automation.
Chemical Reactions Analysis
Types of Reactions
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized as a flame retardant in various materials, including polyurethane foams, PVC, and epoxy resins.
Mechanism of Action
The mechanism of action of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Tris(1-chloropropan-2-yl) phosphate
- Bis(1-chloropropan-2-yl) hydrogen phosphate
- Tris(2-chloro-1-methylethyl) phosphate
Uniqueness
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is unique due to its specific chlorinated propyl groups and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from similar compounds.
Properties
CAS No. |
91266-85-2 |
|---|---|
Molecular Formula |
C9H18Cl3O3P |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1-[bis(1-chloropropan-2-yloxy)phosphoryl]-2-chloropropane |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(12)6-16(13,14-8(2)4-10)15-9(3)5-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
OUJURARZJQIXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(OC(C)CCl)OC(C)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



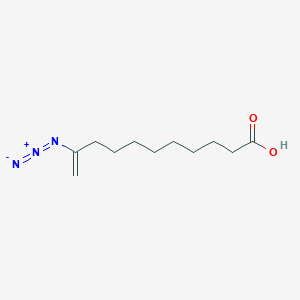
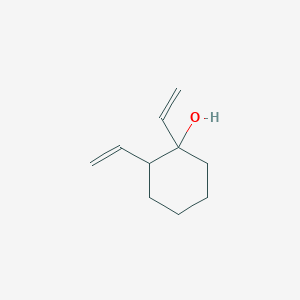
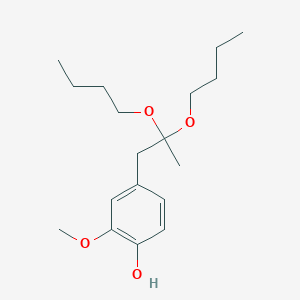
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
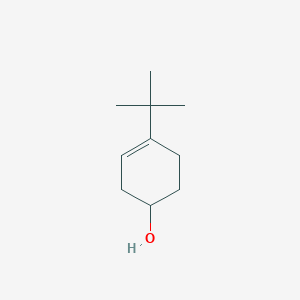
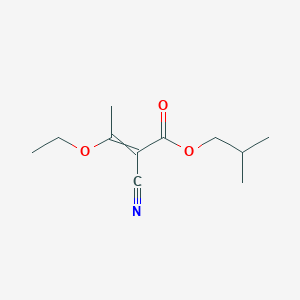
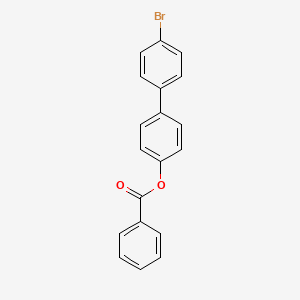
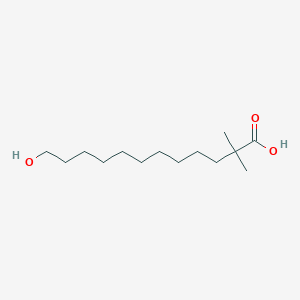
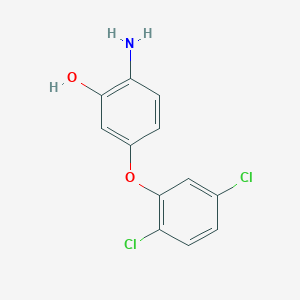
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
